molecular formula C8H11N3O B13139283 5-Methoxy-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine

5-Methoxy-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine

Cat. No.: B13139283
M. Wt: 165.19 g/mol
InChI Key: ONMQJICERMRSOW-UHFFFAOYSA-N
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Description

5-Methoxy-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine is a nitrogen-containing heterocyclic compound. This compound is part of the pyrrolopyrazine family, which is known for its diverse biological activities. The structure of this compound includes a pyrrole ring fused with a pyrazine ring, making it a unique scaffold for various applications in medicinal chemistry and other scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the preparation might involve the formation of a domino imine, followed by intramolecular annulation and a final cyclization step . The reaction conditions often include the use of catalysts such as cesium carbonate in dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and optimization of reaction conditions is crucial for industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and solvents like ethanol or DMSO.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxidized derivatives with additional oxygen-containing functional groups, while reduction could produce simpler, hydrogenated forms of the compound.

Scientific Research Applications

5-Methoxy-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 5-Methoxy-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine exerts its effects involves interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methoxy-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C8H11N3O

Molecular Weight

165.19 g/mol

IUPAC Name

5-methoxy-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine

InChI

InChI=1S/C8H11N3O/c1-12-8-7-6(2-3-11-8)9-4-5-10-7/h2-3,9-10H,4-5H2,1H3

InChI Key

ONMQJICERMRSOW-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=CC2=C1NCCN2

Origin of Product

United States

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